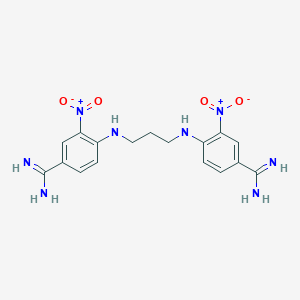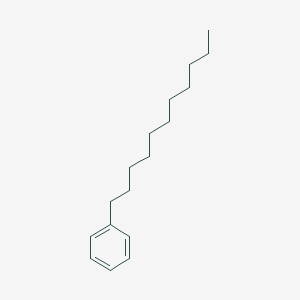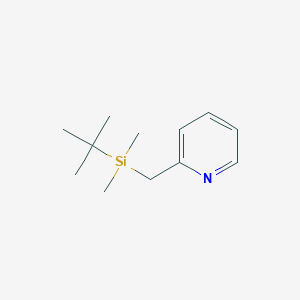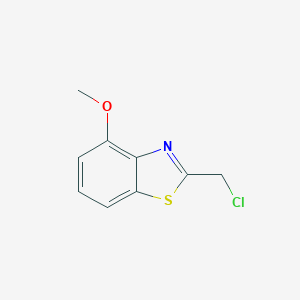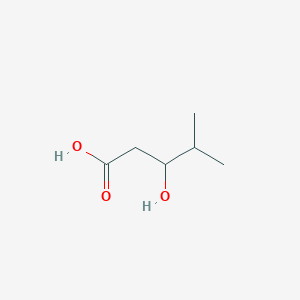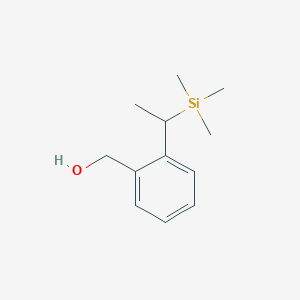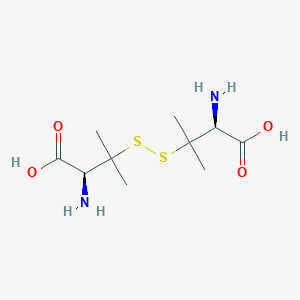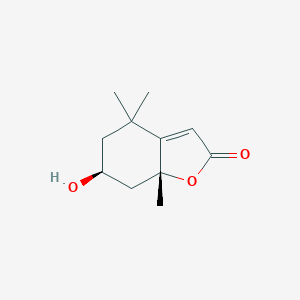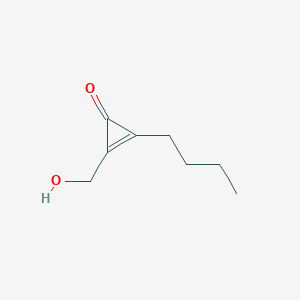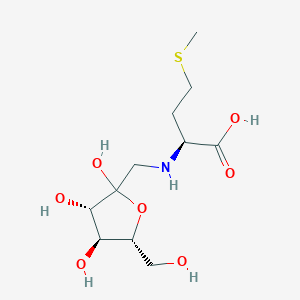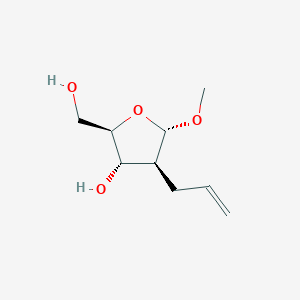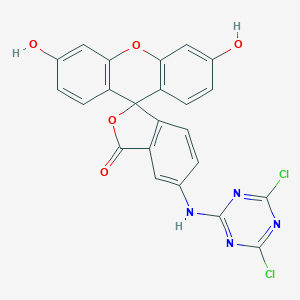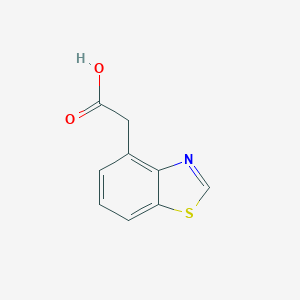
N-4-Carboxybenzylglucamine dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-4-Carboxybenzylglucamine dithiocarbamate, also known as CBT, is a compound that has gained attention in recent years due to its potential applications in scientific research. CBT is a dithiocarbamate derivative of glucosamine that has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-4-Carboxybenzylglucamine dithiocarbamate is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways. Specifically, N-4-Carboxybenzylglucamine dithiocarbamate has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. N-4-Carboxybenzylglucamine dithiocarbamate has also been shown to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Efectos Bioquímicos Y Fisiológicos
N-4-Carboxybenzylglucamine dithiocarbamate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and has been studied for its potential as a treatment for cancer and other diseases. N-4-Carboxybenzylglucamine dithiocarbamate has also been shown to have a protective effect on the liver, and has been studied for its potential use in the treatment of liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-4-Carboxybenzylglucamine dithiocarbamate in lab experiments is that it is a relatively stable compound that can be easily synthesized. N-4-Carboxybenzylglucamine dithiocarbamate also exhibits a range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using N-4-Carboxybenzylglucamine dithiocarbamate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-4-Carboxybenzylglucamine dithiocarbamate. One area of interest is the development of new drugs and therapies based on the compound. N-4-Carboxybenzylglucamine dithiocarbamate has also been studied for its potential use in the treatment of liver diseases, and further research in this area could lead to new treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action of N-4-Carboxybenzylglucamine dithiocarbamate, which could lead to new insights into its potential applications in scientific research.
Métodos De Síntesis
N-4-Carboxybenzylglucamine dithiocarbamate can be synthesized through the reaction of glucosamine with carbon disulfide and benzyl chloride. The resulting product is then treated with sodium hydroxide to form the dithiocarbamate derivative. This process yields a pure product with a high yield and purity.
Aplicaciones Científicas De Investigación
N-4-Carboxybenzylglucamine dithiocarbamate has been shown to have a range of potential applications in scientific research. It has been studied for its potential as an antioxidant, anti-inflammatory agent, and as a potential treatment for cancer and other diseases. N-4-Carboxybenzylglucamine dithiocarbamate has also been studied for its potential use in the development of new drugs and therapies.
Propiedades
Número CAS |
127531-18-4 |
|---|---|
Nombre del producto |
N-4-Carboxybenzylglucamine dithiocarbamate |
Fórmula molecular |
C15H21NO7S2 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
4-[[dithiocarboxy-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C15H21NO7S2/c17-7-11(19)13(21)12(20)10(18)6-16(15(24)25)5-8-1-3-9(4-2-8)14(22)23/h1-4,10-13,17-21H,5-7H2,(H,22,23)(H,24,25)/t10-,11+,12+,13+/m0/s1 |
Clave InChI |
FVBVEHVQVWFUKG-UMSGYPCISA-N |
SMILES isomérico |
C1=CC(=CC=C1CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S)C(=O)O |
SMILES |
C1=CC(=CC=C1CN(CC(C(C(C(CO)O)O)O)O)C(=S)S)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1CN(CC(C(C(C(CO)O)O)O)O)C(=S)S)C(=O)O |
Otros números CAS |
127531-18-4 |
Sinónimos |
N-4-carboxybenzylglucamine dithiocarbamate N-CBGD N-p-carboxybenzyl-D-glucamine dithiocarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



